molecular formula C12H12N6O3S B5865294 2-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide

2-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide

Cat. No. B5865294
M. Wt: 320.33 g/mol
InChI Key: QQOOZSZQGKXMKX-UHFFFAOYSA-N
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Description

2-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide, also known as MPN, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

2-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide exerts its effects by selectively inhibiting the activity of certain enzymes. Specifically, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. By inhibiting the activity of acetylcholinesterase, this compound disrupts the normal function of the nervous system, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application of the compound. In cancer research, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be mediated by the inhibition of certain enzymes involved in cell proliferation. In pesticide analysis, this compound has been used as a marker for the detection of certain pesticides in food samples. Additionally, this compound has been shown to possess anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide in laboratory experiments include its relatively simple synthesis method, its selective inhibition of certain enzymes, and its diverse range of potential applications. However, there are also limitations to the use of this compound in laboratory experiments. For example, this compound may exhibit off-target effects, leading to unintended consequences. Additionally, the effects of this compound may vary depending on the specific application and experimental conditions.

Future Directions

There are numerous future directions for the research and development of 2-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide. One potential direction is the continued investigation of this compound as an anti-cancer agent. Additionally, the development of new pesticides based on the structure of this compound may be a promising avenue for research. Furthermore, the identification of new drug targets using this compound as a tool may lead to the discovery of new therapeutic agents. Overall, the potential applications of this compound in various fields of research make it an exciting area of study for future research.

Synthesis Methods

The synthesis of 2-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide involves the reaction of 5-methyl-1H-pyrazole-3-carbonyl chloride with N-(4-nitrophenyl)hydrazinecarbothioamide in the presence of a base. The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis of this compound is relatively simple and can be performed in a laboratory setting with ease.

Scientific Research Applications

2-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide has been used in various scientific research applications, including but not limited to, cancer research, drug discovery, and pesticide analysis. Due to its ability to selectively inhibit the activity of certain enzymes, this compound has been identified as a potential anti-cancer agent. Additionally, this compound has been shown to possess insecticidal properties, making it a promising candidate for the development of new pesticides. Furthermore, this compound has been used as a tool in drug discovery research to identify new drug targets.

properties

IUPAC Name

1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]-3-(4-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O3S/c1-7-6-10(15-14-7)11(19)16-17-12(22)13-8-2-4-9(5-3-8)18(20)21/h2-6H,1H3,(H,14,15)(H,16,19)(H2,13,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOOZSZQGKXMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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